(+)-Thalidomide - 2614-06-4

(+)-Thalidomide

Catalog Number: EVT-317629
CAS Number: 2614-06-4
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalidomide appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, thalidomide was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of thalidomide is by means of Decreased Immunologically Active Molecule Activity.
Thalidomide and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Thalidomide is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. Thalidomide acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, thalidomide inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
Thalidomide can cause developmental toxicity according to an independent committee of scientific and health experts.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
Synthesis Analysis
  • Chiral Resolution: This involves separating the (+)-Thalidomide enantiomer from the racemic mixture using chiral resolving agents or chromatography techniques. []
Molecular Structure Analysis

(+)-Thalidomide possesses a glutarimide ring with two amide groups and a phthaloyl group attached to the nitrogen atom of the glutarimide ring. [] The chirality arises from the asymmetric carbon atom within the glutarimide ring. Analysis of (+)-Thalidomide’s absolute configuration is essential for understanding its biological activity, as different enantiomers can exhibit distinct interactions with biological targets. []

Mechanism of Action
  • Anti-angiogenic Activity: (+)-Thalidomide inhibits angiogenesis, the formation of new blood vessels, by suppressing vascular endothelial growth factor (VEGF) signaling. []
  • Immunomodulatory Effects: (+)-Thalidomide modulates the immune system by affecting cytokine production and T-cell activity. [, ]
  • Anti-inflammatory Effects: (+)-Thalidomide suppresses inflammation by inhibiting TNF-alpha production and other inflammatory mediators. [, ]
Applications
  • Developmental Biology: Studying limb development and understanding the molecular mechanisms underlying teratogenicity. []
  • Immunology: Investigating the role of (+)-Thalidomide in modulating immune responses and its potential as an immunomodulatory agent. [, ]
  • Oncology: Exploring (+)-Thalidomide’s anti-angiogenic and anti-tumor properties in various cancer models. [, ]
  • Neurology: Studying (+)-Thalidomide's neuroprotective effects in neurodegenerative diseases. []
Future Directions
  • Developing safer analogs: Designing thalidomide derivatives with improved safety profiles while retaining therapeutic efficacy. []
  • Understanding enantioselective mechanisms: Further elucidating the distinct biological activities of (+)-Thalidomide and (-)-Thalidomide. []

(-)-Thalidomide

Compound Description: (-)-Thalidomide is the enantiomer of (+)-Thalidomide, meaning they share the same chemical formula and connectivity but are mirror images of each other. While (+)-Thalidomide is generally associated with therapeutic effects, (-)-Thalidomide is known to be teratogenic, causing severe birth defects. This tragic historical event highlights the critical importance of understanding the distinct biological activities of individual enantiomers in drug development.

Lenalidomide

Compound Description: Lenalidomide is a derivative of Thalidomide, often referred to as an immunomodulatory drug (IMiD). It is significantly more potent than Thalidomide and exhibits improved side effect profiles. Lenalidomide is used to treat multiple myeloma and myelodysplastic syndromes, demonstrating its effectiveness in inhibiting tumor necrosis factor (TNF) production.

Pomalidomide

Compound Description: Pomalidomide is another immunomodulatory drug (IMiD) and a derivative of Thalidomide, similar to Lenalidomide. It is used in treating multiple myeloma, showcasing its ability to influence gene expression in myeloma cells. Pomalidomide shares structural similarities with Thalidomide but has distinct pharmacological properties, leading to different clinical applications and side effects.

CC-5013 and CC-4047

Compound Description: CC-5013 and CC-4047 are new Thalidomide derivatives classified as immunomodulatory drugs (IMiDs). These compounds are significantly more potent than Thalidomide, exhibiting up to 10,000 times greater potency. Studies indicate they induce apoptosis in lymphoma cells and, when combined with rituximab, demonstrate synergistic antitumor activity in severe combined immunodeficient mouse lymphoma models.

Properties

CAS Number

2614-06-4

Product Name

(+)-Thalidomide

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)

InChI Key

UEJJHQNACJXSKW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Synonyms

(R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione; (R)-Thalidomide; NSC 91729;

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.